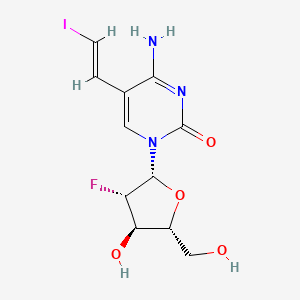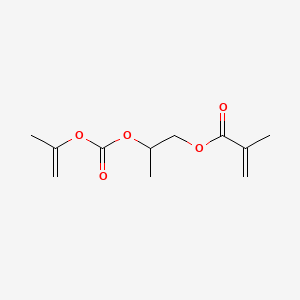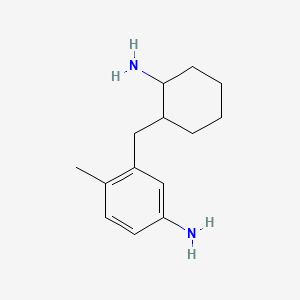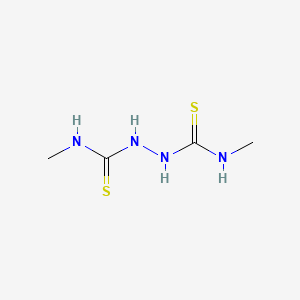
2,5,6-Triisopropyl-m-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Triisopropyl-m-cresol is an organic compound with the molecular formula C16H26O It is a derivative of m-cresol, where three hydrogen atoms on the benzene ring are replaced by isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5,6-Triisopropyl-m-cresol can be synthesized through the alkylation of m-cresol with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The reaction mechanism involves the nucleophilic substitution of hydrogen atoms on the benzene ring by isopropyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Triisopropyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,5,6-Triisopropyl-m-cresol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s antimicrobial properties make it useful in biological studies.
Medicine: It is investigated for potential use in pharmaceuticals due to its bioactive properties.
Industry: It is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,5,6-Triisopropyl-m-cresol involves its interaction with cellular membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. The compound targets bacterial cell membranes, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
m-Cresol: The parent compound with a single methyl group on the benzene ring.
2,3,6-Trimethylphenol: A similar compound with three methyl groups instead of isopropyl groups.
2,4,6-Triisopropylphenol: Another isomer with isopropyl groups at different positions.
Uniqueness
2,5,6-Triisopropyl-m-cresol is unique due to the specific positioning of the isopropyl groups, which imparts distinct chemical and physical properties. Its higher steric hindrance compared to other cresol derivatives makes it less reactive in certain substitution reactions, providing selectivity in synthetic applications.
Properties
CAS No. |
94022-22-7 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
3-methyl-2,5,6-tri(propan-2-yl)phenol |
InChI |
InChI=1S/C16H26O/c1-9(2)13-8-12(7)14(10(3)4)16(17)15(13)11(5)6/h8-11,17H,1-7H3 |
InChI Key |
OHWKAUYBGVQXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(C)C)O)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


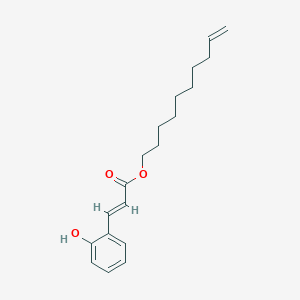
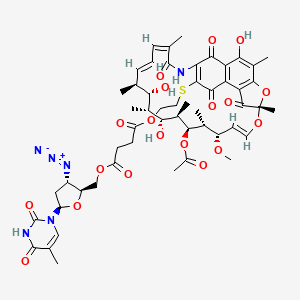
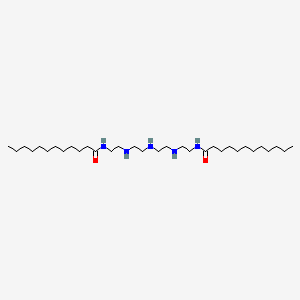

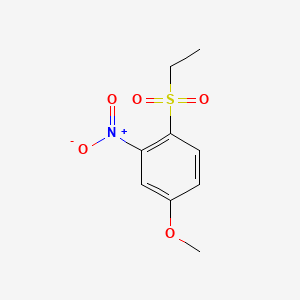
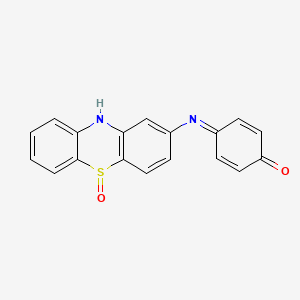
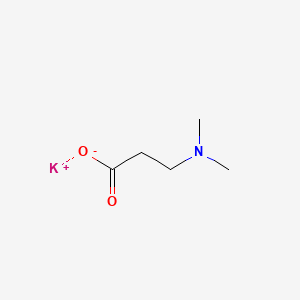

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

